molecular formula C17H16ClFN2O B4286832 1-(4-Chloro-2-fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

1-(4-Chloro-2-fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

Cat. No.: B4286832
M. Wt: 318.8 g/mol
InChI Key: WLHFGQQETYFDDJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 4-chloro-2-fluorophenyl group and a 1,2,3,4-tetrahydro-1-naphthalenyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 1,2,3,4-tetrahydro-1-naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloro-2-fluoroaniline+1,2,3,4-tetrahydro-1-naphthyl isocyanateN-(4-chloro-2-fluorophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea\text{4-chloro-2-fluoroaniline} + \text{1,2,3,4-tetrahydro-1-naphthyl isocyanate} \rightarrow \text{1-(4-Chloro-2-fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea} 4-chloro-2-fluoroaniline+1,2,3,4-tetrahydro-1-naphthyl isocyanate→N-(4-chloro-2-fluorophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-2-fluorophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
  • N-(4-fluorophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
  • N-(4-chloro-2-fluorophenyl)-N’-(1-naphthalenyl)urea

Uniqueness

N-(4-chloro-2-fluorophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the tetrahydro-naphthalenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O/c18-12-8-9-16(14(19)10-12)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-2,4,6,8-10,15H,3,5,7H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHFGQQETYFDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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